molecular formula C13H11N3O2S B5499530 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide

Cat. No. B5499530
M. Wt: 273.31 g/mol
InChI Key: DTBQFEYOALECMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide, also known as MPT0B390, is a novel compound that has been developed for its potential use in cancer treatment. This compound has been shown to have promising anti-tumor activity in preclinical studies and is currently undergoing further investigation for its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation and survival, including AKT, mTOR, and Bcl-2. This compound has also been shown to induce DNA damage and inhibit DNA repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. This compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. This compound has also been shown to inhibit tumor growth in animal models. In addition, this compound has been shown to have low toxicity in normal cells, indicating its potential as a cancer therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide for lab experiments is its potent anti-tumor activity in a range of cancer cell lines. This makes this compound a valuable tool for studying cancer biology and testing potential cancer therapies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide. One potential direction is to investigate the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to investigate the use of this compound in the treatment of specific types of cancer, such as breast or lung cancer. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer therapeutic agent.

Synthesis Methods

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide involves several steps starting from commercially available starting materials. The first step involves the synthesis of 5-methyl-1,3,4-thiadiazol-2-amine, which is then reacted with 4-(2-propyn-1-yloxy)benzoyl chloride to yield this compound. The synthesis of this compound has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(2-propyn-1-yloxy)benzamide has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that this compound has potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in animal models.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-prop-2-ynoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-3-8-18-11-6-4-10(5-7-11)12(17)14-13-16-15-9(2)19-13/h1,4-7H,8H2,2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBQFEYOALECMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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